5-HT6R/MAO-B modulator 1
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Overview
Description
5-HT6R/MAO-B modulator 1: is a compound known for its dual action as an antagonist of the serotonin receptor 6 (5-HT6R) and an irreversible inhibitor of monoamine oxidase B (MAO-B). This compound exhibits glioprotective properties and has been shown to reverse scopolamine-induced memory deficits . It is primarily used in scientific research for its potential therapeutic effects on cognitive functions and neurodegenerative diseases .
Preparation Methods
Industrial Production Methods: Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: 5-HT6R/MAO-B modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates involved .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 5-HT6R/MAO-B modulator 1 is used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Biology: In biological research, this compound is studied for its glioprotective properties and its ability to reverse memory deficits induced by scopolamine .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer’s disease. It has shown promise in reversing cognitive deficits and protecting neuronal cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting serotonin receptors and monoamine oxidase enzymes .
Mechanism of Action
Molecular Targets: 5-HT6R/MAO-B modulator 1 targets the serotonin receptor 6 (5-HT6R) and monoamine oxidase B (MAO-B). It acts as an antagonist at the 5-HT6R, inhibiting its activity, and as an irreversible inhibitor of MAO-B, preventing the breakdown of monoamine neurotransmitters .
Pathways Involved: The compound modulates the Gs signaling pathway through its action on 5-HT6R and affects the degradation of neurotransmitters by inhibiting MAO-B. These actions contribute to its glioprotective and pro-cognitive effects .
Comparison with Similar Compounds
Intepirdine: A 5-HT6R antagonist used in the treatment of cognitive deficits.
Uniqueness: 5-HT6R/MAO-B modulator 1 is unique due to its dual action as both a 5-HT6R antagonist and an irreversible MAO-B inhibitor. This dual action provides a multifaceted approach to modulating neurotransmitter levels and protecting neuronal cells, making it a valuable compound in the study of neurodegenerative diseases .
Properties
Molecular Formula |
C33H38N4O3S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
N-[[4-[5-[4-[1-(benzenesulfonyl)indol-4-yl]piperazin-1-yl]pentoxy]phenyl]methyl]-N-methylethynamine |
InChI |
InChI=1S/C33H38N4O3S/c1-3-34(2)27-28-15-17-29(18-16-28)40-26-9-5-8-20-35-22-24-36(25-23-35)32-13-10-14-33-31(32)19-21-37(33)41(38,39)30-11-6-4-7-12-30/h1,4,6-7,10-19,21H,5,8-9,20,22-27H2,2H3 |
InChI Key |
ONCZSHLXFUOTLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCCCCCN2CCN(CC2)C3=CC=CC4=C3C=CN4S(=O)(=O)C5=CC=CC=C5)C#C |
Origin of Product |
United States |
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